(3-Chlorophenyl)(3-methylphenyl)methanamine
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Overview
Description
(3-Chlorophenyl)(3-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a methanamine backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
It’s been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as molecular weight, solubility, and chemical structure .
Result of Action
It’s suggested that the compound may have potential effects at the molecular level, possibly influencing various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chlorophenyl)(m-tolyl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(3-Chlorophenyl)(3-methylphenyl)methanamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)methanamine: Similar structure but lacks the methyl group on the phenyl ring.
(3-Methylphenyl)methanamine: Similar structure but lacks the chlorine atom on the phenyl ring.
(3-Chlorophenyl)(phenyl)methanamine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
(3-Chlorophenyl)(3-methylphenyl)methanamine is unique due to the presence of both a chlorophenyl and a methylphenyl group, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGCHWDBMXCHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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